プレドニゾロンテブテート

概要

説明

プレドニゾロンテブチレートは、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。主に抗炎症作用と免疫抑制作用のために使用されます。この化合物はプレドニゾロンの誘導体であり、薬物動態的特性と有効性を高めるために修飾されています .

2. 製法

合成経路と反応条件: プレドニゾロンテブチレートの合成は、プレドニゾロンとtert-ブチルアセテートのエステル化を伴います。この反応は通常、酸触媒を必要とし、目的のエステルが形成されるように制御された温度条件下で行われます .

工業生産方法: 工業的環境では、プレドニゾロンテブチレートの生産は、大規模なエステル化プロセスを伴います。反応混合物は、最終生成物を精製するために高圧液体クロマトグラフィーにかけられます。この化合物はその後、安定性を維持するために無菌の窒素シール容器に保管されます .

科学的研究の応用

Pharmacological Properties

Chemical Characteristics:

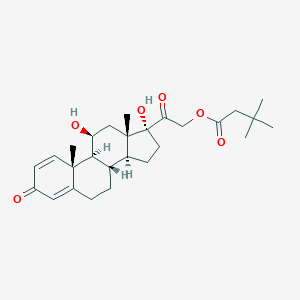

- Chemical Formula: CHO

- Molecular Weight: 458.59 g/mol

- Synonyms: Anhydrous prednisolone tebutate, prednisolone 21-tert-butylacetate.

Prednisolone tebutate acts as a potent anti-inflammatory agent by modulating immune responses and inhibiting inflammatory mediators. It is often administered via injection due to its depot formulation, which allows for prolonged release and sustained therapeutic effects.

Clinical Applications

-

Inflammatory Conditions:

- Prednisolone tebutate is effective in managing conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various forms of dermatitis. Its anti-inflammatory properties help reduce symptoms like pain and swelling.

-

Autoimmune Disorders:

- The compound is frequently used in treating autoimmune diseases where inflammation plays a crucial role. For instance, it has been documented in cases of pemphigus and pemphigoid gestationis, where it aids in controlling disease activity while allowing for breastfeeding without adverse effects on the infant .

- Dermatological Uses:

- Veterinary Medicine:

Case Studies

- A notable case involved a 27-year-old female with pemphigus treated with oral prednisolone alongside topical therapies. Despite initial poor responses, switching to clobetasol propionate showed improvement while maintaining safety during breastfeeding .

- Another case highlighted the use of prednisolone in two mothers with systemic lupus erythematosus during pregnancy and lactation. Both mothers maintained healthy pregnancies and breastfeeding periods without complications for their children .

Comparative Studies

A study involving male Sprague-Dawley rats compared the effects of prednisolone tebutate against other corticosteroids like betamethasone and triamcinolone hexacetonide on inflammation induced by monosodium urate (MSU) crystals. Results indicated that while all corticosteroids reduced inflammation, prednisolone tebutate exhibited a more prolonged effect on inflammation suppression but also led to potential tissue atrophy .

作用機序

プレドニゾロンテブチレートは、核レセプターの一種であるグルココルチコイドレセプターに結合することによって作用します。この結合は、遺伝子発現の変化につながり、炎症反応と免疫反応の抑制をもたらします。この化合物は、炎症性サイトカインとメディエーターの産生を阻害し、炎症と免疫活性を軽減します .

類似の化合物:

プレドニゾロン: 抗炎症作用で広く使用されている親化合物。

デフラザコート: 同様の用途を持つ別のグルココルチコイドですが、薬物動態的特性が異なります。

バモロロン: 従来のグルココルチコイドと比較して副作用が軽減された新しい化合物.

比較: プレドニゾロンテブチレートは、エステル化された形態のためにユニークであり、安定性を強化し、作用時間を延長します。プレドニゾロンと比較して、薬物動態的特性が向上しており、特定の臨床設定でより効果的です。デフラザコートとバモロロンは、副作用のプロファイルと有効性が異なる代替手段を提供します .

生化学分析

Biochemical Properties

Prednisolone tebutate, like other glucocorticoids, interacts with the glucocorticoid receptor . This interaction leads to changes in gene expression that result in multiple downstream effects over hours to days .

Cellular Effects

Prednisolone tebutate has anti-inflammatory and immunosuppressive effects . It suppresses virtually every component of the inflammatory process, including the synthesis of interleukins and other proinflammatory cytokines, cell-mediated immunity, complement synthesis, and the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of action of prednisolone tebutate involves binding to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, prednisolone tebutate has been shown to suppress inflammation induced by monosodium urate crystals at 7 days . It also produced atrophy and necrosis of the membrane, yielding a very thin membrane with almost no vessels .

Dosage Effects in Animal Models

In animal models, the effects of prednisolone tebutate have been studied at various dosages . The plasma pharmacokinetics of prednisolone and its active metabolite prednisolone were determined following oral prednisone administration in dogs .

Metabolic Pathways

Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various compounds . This indicates that prednisolone tebutate may be involved in similar metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone tebutate involves the esterification of prednisolone with tert-butyl acetate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of prednisolone tebutate involves large-scale esterification processes. The reaction mixture is subjected to high-pressure liquid chromatography to purify the final product. The compound is then stored in sterile, nitrogen-sealed containers to maintain its stability .

化学反応の分析

反応の種類: プレドニゾロンテブチレートは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて異なる誘導体を形成することができ、これらは異なる薬理学的特性を持つ可能性があります。

還元: 還元反応は、分子の官能基を修飾することができ、その活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールまたは他の還元形を生成する可能性があります .

4. 科学研究への応用

プレドニゾロンテブチレートは、科学研究において幅広い用途を持っています。

類似化合物との比較

Prednisolone: The parent compound, used widely for its anti-inflammatory properties.

Deflazacort: Another glucocorticoid with similar uses but different pharmacokinetic properties.

Vamorolone: A newer compound with reduced side effects compared to traditional glucocorticoids.

Comparison: Prednisolone tebutate is unique due to its esterified form, which enhances its stability and prolongs its duration of action. Compared to prednisolone, it has improved pharmacokinetic properties, making it more effective in certain clinical settings. Deflazacort and vamorolone offer alternative options with varying side effect profiles and efficacy .

生物活性

Prednisolone tebutate, a corticosteroid derivative, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article delves into its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Chemical Profile

- Chemical Formula : CHO

- Molecular Weight : 458.59 g/mol

- Synonyms : Anhydrous prednisolone tebutate, prednisolone 21-tert-butylacetate

Prednisolone tebutate functions as a glucocorticoid, influencing various biological processes:

- Anti-Inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of action.

- Immunosuppressive Properties : The compound decreases lymphocyte proliferation and function, which is beneficial in conditions requiring immune modulation .

Pharmacological Effects

The biological activity of prednisolone tebutate can be summarized as follows:

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting leukocyte infiltration and cytokine release. |

| Immunosuppressive | Suppresses immune response, useful in autoimmune diseases. |

| Metabolic effects | Affects carbohydrate metabolism and can lead to increased blood glucose levels. |

Clinical Applications

Prednisolone tebutate is utilized in various clinical settings due to its potent biological activity:

- Rheumatology : Effective in treating acute monoarthritis and other inflammatory joint diseases.

- Dermatology : Used for inflammatory skin conditions due to its anti-inflammatory properties.

- Ophthalmology : Administered in ocular inflammatory diseases.

Study 1: Efficacy in Intra-Articular Injections

A study comparing the efficacy of prednisolone tebutate with other corticosteroids (e.g., betamethasone) demonstrated its superior ability to suppress inflammation induced by monosodium urate (MSU) crystals in a rat model. The results indicated that while all corticosteroids reduced inflammation, prednisolone tebutate showed prolonged effects on inflammation suppression but also led to tissue atrophy .

Study 2: Oral and Maxillofacial Surgery

In a clinical setting involving oral and maxillofacial surgery, prednisolone was administered pre- and post-surgery to manage inflammation effectively. The outcomes showed significant control over inflammatory responses without severe adverse effects, suggesting it is a safe option for managing postoperative inflammation .

Research Findings

Recent studies have focused on the comparative analysis of prednisolone tebutate's effectiveness against other corticosteroids:

| Corticosteroid | Inflammation Suppression (Days) | Tissue Atrophy | Comments |

|---|---|---|---|

| Prednisolone Tebutate | 7 | Significant | Prolonged suppression but risk of tissue damage. |

| Betamethasone | 1 | Minimal | Quick action but shorter duration of effect. |

| Triamcinolone Hexacetonide | 7 | Significant | Similar profile to prednisolone tebutate. |

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMXXHTVHHLNRO-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023505 | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-14-3 | |

| Record name | Prednisolone tebutate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone tebutate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone tebutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Prednisolone Tebutate in the context of inflammation?

A1: Prednisolone Tebutate is a corticosteroid with potent anti-inflammatory properties. While the exact mechanism is not detailed in the provided research, corticosteroids like Prednisolone Tebutate generally work by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, and a reduction in the activity of inflammatory cells like leukocytes [, ].

Q2: How does Prednisolone Tebutate compare to other corticosteroid preparations in terms of its effects on monosodium urate (MSU) crystal-induced inflammation?

A2: A study using a rat air pouch model [] compared Prednisolone Tebutate to Betamethasone and Triamcinolone Hexacetonide. It found that while all three corticosteroids suppressed inflammation induced by MSU crystals, they exhibited different profiles. Prednisolone Tebutate and Triamcinolone Hexacetonide demonstrated a slower onset of action but produced a more dramatic suppression of inflammation after 7 days compared to Betamethasone. Interestingly, both Prednisolone Tebutate and Triamcinolone Hexacetonide led to significant atrophy of the membrane lining the air pouch, suggesting potential long-term structural impacts. Furthermore, all three corticosteroids, including Prednisolone Tebutate, were linked to an increased presence of tophus-like structures and persistent MSU crystals compared to the control group. This suggests a potential for these medications to contribute to the development of chronic features in conditions like gout.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。